molecular formula C11H15Cl2N3O2 B6207938 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride CAS No. 2703780-45-2

2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride

Cat. No. B6207938
CAS RN: 2703780-45-2
M. Wt: 292.2
InChI Key:
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Description

2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride (AEBD), is a compound derived from the amino acid alanine and the benzodiazepine moiety. It is a water-soluble, crystalline solid, and is used in a variety of scientific research applications. AEBD is a versatile compound that has been used in a wide range of biochemical and physiological studies, as well as in laboratory experiments.

Mechanism of Action

2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride acts as a ligand for several receptors in the central nervous system, including the GABA receptor and the serotonin receptor. It binds to these receptors and modulates their activity, which in turn affects the activity of the neurotransmitters they are associated with. This modulation of neurotransmitter activity is thought to be responsible for the effects of 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride on the central nervous system.
Biochemical and Physiological Effects
2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride has been shown to have a variety of biochemical and physiological effects, including anxiolytic, sedative, and hypnotic effects. It has also been shown to have immunomodulatory and anti-inflammatory effects, as well as to possess antioxidant and neuroprotective properties. In addition, it has been shown to have anticonvulsant and antinociceptive effects.

Advantages and Limitations for Lab Experiments

The use of 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride in laboratory experiments offers a number of advantages. It is a water-soluble compound, making it easy to work with in a laboratory setting. It is also relatively inexpensive and has a wide range of applications. However, there are a few limitations to using 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride in laboratory experiments. It is a relatively new compound, and its effects are not yet fully understood. In addition, it is not as widely available as some other compounds, making it difficult to obtain in some areas.

Future Directions

Given the wide range of applications and effects of 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride, there are numerous potential future directions for research. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its potential use as an anticonvulsant, an anxiolytic, or an anti-inflammatory agent. Finally, further research could be conducted into its potential use in the development of novel drugs or in the treatment of various diseases and disorders.

Synthesis Methods

2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride can be synthesized by the reaction of alanine and benzodiazepine in aqueous solution. The reaction is catalyzed by hydrochloric acid and is usually carried out at room temperature. The reaction yields a white crystalline solid that can be isolated and purified by recrystallization.

Scientific Research Applications

2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride has been used in a variety of scientific research applications, including biochemical and physiological studies, drug development, and laboratory experiments. It has been used to study the mechanism of action of various drugs, including those that target the central nervous system. It has also been used to study the biochemical and physiological effects of various drugs, as well as to investigate the effects of various environmental factors on biochemical and physiological processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride involves the reaction of 2-aminomethyl-1H-benzimidazole with chloroacetic acid, followed by hydrolysis and salt formation with hydrochloric acid.", "Starting Materials": [ "2-aminomethyl-1H-benzimidazole", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminomethyl-1H-benzimidazole in water and add chloroacetic acid. Heat the mixture at 80-90°C for 4-6 hours.", "Step 2: Cool the reaction mixture and adjust the pH to 7-8 using sodium hydroxide solution.", "Step 3: Add ethanol to the reaction mixture and heat at reflux for 2-3 hours.", "Step 4: Cool the reaction mixture and filter the solid product.", "Step 5: Dissolve the solid product in water and add hydrochloric acid to form the dihydrochloride salt.", "Step 6: Filter the salt and dry it under vacuum to obtain the final product, 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride." ] }

CAS RN

2703780-45-2

Molecular Formula

C11H15Cl2N3O2

Molecular Weight

292.2

Purity

0

Origin of Product

United States

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